2-甲基-3-戊醇

描述

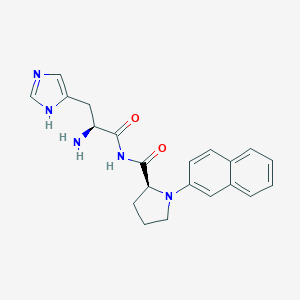

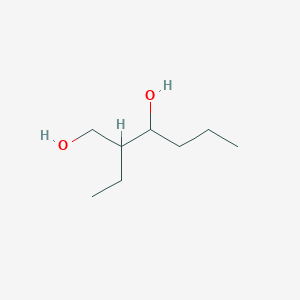

2-Methyl-3-pentanol (IUPAC name: 2-methylpentan-3-ol) is an organic chemical compound . It is a secondary alcohol that is used as a fuel .

Synthesis Analysis

The synthesis of an ester, such as 2-Methyl-3-pentanol, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

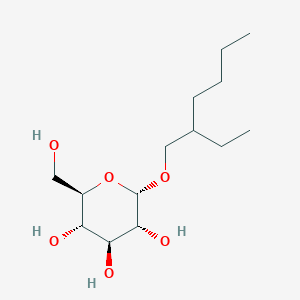

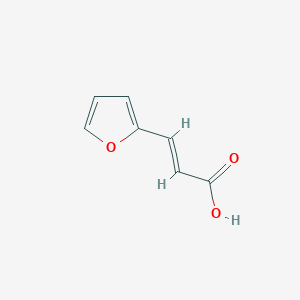

The molecular formula of 2-Methyl-3-pentanol is C6H14O . The structure can be represented as OC(CC)C©C .Chemical Reactions Analysis

As a secondary alcohol, 2-Methyl-3-pentanol can undergo oxidation reactions. For example, when a carbon atom in an organic compound loses a bond to hydrogen and gains a new bond to oxygen, it has been oxidized .Physical And Chemical Properties Analysis

2-Methyl-3-pentanol is a colorless liquid with a molar mass of 102.174 g/mol . It has a density of 0.8243 g/cm3 at 20 °C, and a boiling point of 126.5 °C . It is soluble in water (20 g/L) and is miscible with ethanol and diethyl ether .科学研究应用

生物燃料生产

2-甲基-3-戊醇及其同分异构体具有作为生物燃料的潜在应用。研究人员已经探索了合成戊醇同分异构体,包括2-甲基-1-丁醇和3-甲基-1-丁醇,使用经过改良的微生物。尽管目前在工业应用中生产水平有限,但这种方法显示出增强生物燃料生产效率的潜力 (Cann & Liao, 2009)。

化学合成与分析

对像(2R,3S)-3-甲基-2-戊醇这样的同分异构体的立体特异性合成和分析在化学研究中很重要。例如,一项研究展示了使用类固醇宿主对这种同分异构体进行对映选择性包埋,突显了CH/O相互作用的重要性 (Kato et al., 2003)。

燃烧和燃料研究

对2-甲基-3-戊醇同分异构体进行研究,以了解其燃烧性能,与替代燃料研究相关。对2-甲基-1-丁醇和3-甲基-1-丁醇等同分异构体的热分解进行详细研究,揭示了戊醇分解动力学的见解,这对于开发醇燃料燃烧的动力学模型是有价值的 (Zhao et al., 2012)。

物理和化学性质

对戊醇同分异构体,包括2-甲基-1-丁醇和3-甲基-1-丁醇的物理性质进行研究,有助于理解分子相互作用和动力学。例如,在不同温度下研究这些同分异构体的介电常数、粘度和密度,可以提供关于氢键和分子结构的见解 (D'aprano, Donato, & Agrigento, 1981)。

香料行业

在香料行业,像3-甲基-1-戊醇这样的化合物被审查其毒理学和皮肤学特性,确保在各种产品中安全使用 (Mcginty, Scognamiglio, Letizia, & Api, 2010)。

微生物生产

对戊醇同分异构体,如2-甲基-1-丁醇和3-甲基-1-丁醇的微生物生产是一个感兴趣的领域,因为它们具有作为生物燃料的潜力。已经开发了大肠杆菌属的工程菌株来生产这些化合物,标志着朝着可持续生物燃料生产迈出了一步 (Vogt et al., 2016)。

燃烧发动机研究

对2-甲基丁醇的燃烧研究,包括点火延迟时间和火焰速度的实验数据,有助于了解其作为燃烧发动机的替代或混合组分的使用。这项研究对于生物燃料的开发和改善燃烧发动机效率至关重要 (Park et al., 2015)。

安全和危害

作用机制

Target of Action

2-Methyl-3-pentanol is an organic chemical compound that belongs to the secondary alcohol category . It is known to interact with a second target site to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .

Mode of Action

It is known that it reacts with its target site to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site

Biochemical Pathways

It is known that alcohols like 2-methyl-3-pentanol can undergo two fragmentation pathways - alpha cleavage and dehydration . Alpha cleavage occurs by a C-C bond nearest the hydroxyl group being broken, yielding a neutral radical plus a resonance stabilized, oxygen-containing cation . In dehydration, water is eliminated, leaving an alkene radical cation .

Result of Action

It is known that the compound can alter the spatial relation between the hydrophobic agonist binding site and the allosteric site , which could potentially lead to changes in the function of the target protein.

属性

IUPAC Name |

2-methylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTJMQSHILQAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870616 | |

| Record name | 2-Methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.38 [mmHg] | |

| Record name | 2-Methyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

565-67-3 | |

| Record name | (±)-2-Methyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pentanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-pentanol, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVA5FLE5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Methyl-3-pentanol in the context of pest control?

A1: 2-Methyl-3-pentanol serves as a crucial component of the sex pheromone for the bagworm moth Clania variegate []. This discovery has potential implications for developing targeted pest control strategies, such as disrupting mating patterns to manage infestations.

Q2: How does the structure of 2-Methyl-3-pentanol contribute to its role as a pheromone component?

A2: The specific stereochemistry of 2-Methyl-3-pentanol is vital for its biological activity. Research has demonstrated the successful synthesis of all four stereoisomers of this compound, emphasizing the importance of stereospecific synthesis in producing biologically active forms of the pheromone [].

Q3: Can 2-Methyl-3-pentanol be used as a marker for contamination in food products?

A3: While not directly a marker for contamination itself, 2-Hydroxy-6-methylbenzaldehyde, a related compound and a known pheromone for adult mites, has been detected in high concentrations in oat grains using Headspace Solid-Phase Microextraction coupled with Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (HS-SPME/GC×GC–ToFMS) []. This technique shows promise for rapid detection of mite infestations in cereal grains and coffee beans.

Q4: What are the physical and chemical properties of 2-Methyl-3-pentanol?

A4: 2-Methyl-3-pentanol is a branched C6 alcohol. Its standard molar enthalpy of vaporization has been determined through vapor pressure measurements using the transpiration method []. This information is valuable for understanding its volatility and behavior in various applications.

Q5: How does the molecular structure of 2-Methyl-3-pentanol influence its self-association behavior?

A5: Studies using Infrared (IR) spectroscopy have provided insights into the self-association of 2-Methyl-3-pentanol in solutions [, ]. The presence of bulky groups around its hydroxyl group favors the formation of cyclic dimers through hydrogen bonding. This understanding of its self-association is crucial for predicting its behavior in different solvent systems.

Q6: What is the role of 2-Methyl-3-pentanol in photochemical reactions?

A6: Research has demonstrated the photochemical generation of the enol form of 2-Methyl-3-pentanol through the photolysis of 3-octanone in acetone solutions []. This enol then undergoes a [2+2] cycloaddition reaction with acetone, highlighting the reactivity of this compound in photochemical settings.

Q7: Are there any analytical techniques available for detecting and quantifying 2-Methyl-3-pentanol?

A7: GC-MS emerges as a valuable tool for identifying and quantifying 2-Methyl-3-pentanol in complex mixtures, as demonstrated by its use in analyzing essential oil compositions []. This technique allows for the separation and identification of individual components within the oil, providing valuable information about its chemical makeup.

Q8: What are the environmental implications of 2-Methyl-3-pentanol?

A8: While specific data on the environmental impact of 2-Methyl-3-pentanol might be limited, its use as a potential pheromone component for pest control suggests the need for careful consideration of its effects on non-target organisms and its persistence in the environment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。